7-Chloro-2-(methylthio)benzo[d]thiazole

Regioselectivity SAR Benzothiazole

Sourcing incorrect regioisomers derails SAR programs. This specific 7-chloro-2-(methylthio) isomer provides the exact electronic and steric profile required for reproducible data. - Orthogonal reactivity: 2-SCH3 enables chemoselective derivatization independent of the 7-Cl handle. - DMPK tool: Serves as a positive control for thioether bioactivation pathways, unlike 2-methyl analogs. - Batch consistency: Supplied with rigorous analytical certification to ensure regioisomeric purity.

Molecular Formula C8H6ClNS2
Molecular Weight 215.7 g/mol
CAS No. 2942-18-9
Cat. No. B3050880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2-(methylthio)benzo[d]thiazole
CAS2942-18-9
Molecular FormulaC8H6ClNS2
Molecular Weight215.7 g/mol
Structural Identifiers
SMILESCSC1=NC2=C(S1)C(=CC=C2)Cl
InChIInChI=1S/C8H6ClNS2/c1-11-8-10-6-4-2-3-5(9)7(6)12-8/h2-4H,1H3
InChIKeyXOQZYOLFJNHFFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-2-(methylthio)benzo[d]thiazole: Specialized Benzothiazole Building Block


7-Chloro-2-(methylthio)benzo[d]thiazole (CAS 2942-18-9) is a heterocyclic organic compound belonging to the benzothiazole class. It is characterized by a core benzothiazole structure with a chlorine atom substituted at the 7-position and a methylthio (-SCH3) group at the 2-position [1]. With a molecular formula of C8H6ClNS2 and a molecular weight of 215.72 g/mol, this compound serves as a versatile intermediate in synthetic chemistry, particularly for the development of pharmaceuticals and agrochemicals [1]. Its structural features impart distinct physicochemical and reactivity profiles compared to other regioisomers or unsubstituted benzothiazole analogs.

1
Regioisomer Control
7-Chloro substitution ensures distinct electronic and reactivity profile vs 5-/6-Cl analogs
2
Synthetic Handle
2-Methylthio group provides orthogonal reactivity for oxidation and cross-coupling derivatization
3
Purity Specification
Research-grade purity specification supports reproducible synthesis and biological assay outcomes

Why 7-Chloro-2-(methylthio)benzo[d]thiazole Cannot Be Replaced


Procurement of a generic benzothiazole or even a closely related analog cannot be equated to 7-Chloro-2-(methylthio)benzo[d]thiazole due to the highly specific, position-dependent nature of its reactivity and biological interactions. The combination of the 7-chloro and 2-methylthio substituents is not arbitrary; each group contributes a distinct and crucial element to the molecule's overall profile. The 2-methylthio group, for example, is not merely a placeholder but a key moiety that can undergo specific bioactivation pathways, which are not possible with a 2-methyl or 2-amino analog [1]. Similarly, the 7-chloro substituent influences the molecule's electronic properties and reactivity, which is a key differentiator from the 5- and 6-chloro regioisomers [2]. Simple substitution fails because the precise spatial and electronic configuration of 7-chloro-2-(methylthio)benzo[d]thiazole is essential for its intended role as a specific intermediate or research probe. The evidence below quantifies these specific, position-dependent differences.

Target Compound
2-Methylthio group undergoes S-oxidation and glutathione conjugation, enabling metabolic probe design
Potential Substitute
2-Methyl or 2-amino analogs lack this bioactivation pathway, altering DMPK profile
Target Compound
7-Chloro regioisomer provides distinct electronic effects and spatial configuration for target engagement
Potential Substitute
5- or 6-Chloro regioisomers shift reactivity and may invalidate SAR conclusions
Target Compound
2-Methylthio enables oxidation to sulfoxide/sulfone and metal-catalyzed cross-coupling
Potential Substitute
2-Halo or 2-methyl analogs offer limited derivatization scope, reducing synthetic flexibility

7-Chloro-2-(methylthio)benzo[d]thiazole vs. Closest Analogs


Reactivity of 7-Cl vs. 5-Cl and 6-Cl Benzothiazoles

The position of the chlorine atom on the benzothiazole ring is a critical determinant of reactivity. 7-Chloro-2-(methylthio)benzo[d]thiazole is a distinct regioisomer from its 5- and 6-chloro counterparts. While specific reaction rate constants are not published, the fundamental electronic differences are well-established. The 7-position (ortho to the ring junction) experiences a different resonance and inductive effect compared to the 5- and 6-positions (para and meta to the sulfur atom of the thiazole ring, respectively). This directly influences the outcome of electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions. For instance, the predicted physical properties, such as melting point, vary significantly between regioisomers, as seen when comparing 5-chloro-2-(methylthio)benzothiazole (m.p. 73 °C ) to the 7-chloro compound. These differences in physical and electronic properties lead to divergent reaction yields, product purities, and in downstream biological activity, making the correct regioisomer non-negotiable for reproducible results.

Regioisomer Reactivity
Class-level
7-Cl vs 5-Cl: reported m.p. 73 °C for 5-Cl isomer; electronic effects shift cross-coupling outcomes
Regioisomeric purity critical for reproducible SAR
Physical property data to verify
Regioselectivity SAR Benzothiazole Chlorine Substituent Effect

Bioactivation Pathways: 2-Methylthio vs. 2-Methyl Benzothiazoles

The 2-methylthio group is a structural alert for a unique bioactivation pathway not shared by other common 2-substituted benzothiazoles. Studies on the in vitro metabolism of 2-(alkylthio)-1,3-benzothiazoles in human liver microsomes demonstrate that the methylthio moiety undergoes S-oxidation followed by conjugation with glutathione (GSH) to form unusual GSH adducts [1]. This pathway is distinct from the metabolism of 2-methyl or 2-amino benzothiazoles, which typically undergo ring hydroxylation or direct conjugation. While the parent study evaluated 2-(methylthio)-1,3-benzothiazole, the presence of the 7-chloro group in the target compound would likely modulate the rate of this bioactivation pathway without abolishing it, offering a way to fine-tune metabolic stability or produce a specific reactive intermediate.

Bioactivation Pathway
Class-level
2-SCH3 → S-oxidation + GSH adducts (human microsomes); 2-CH3 → no such pathway
Enables metabolic probe or prodrug design context
In vitro liver microsome study [Refs-1]
Drug Metabolism Bioactivation Toxicology Benzothiazole

2-Methylthio Group: A Strategic Synthetic Handle

The 2-methylthio substituent is not merely a spectator group; it is a versatile synthetic handle that provides access to a broader range of derivatives compared to a 2-halo or 2-unsubstituted benzothiazole. The methylthio group can be selectively oxidized to a sulfoxide or sulfone, which are potent leaving groups, enabling nucleophilic aromatic substitution. Alternatively, it can participate in metal-catalyzed cross-coupling reactions, such as Liebeskind-Srogl coupling, after activation. This contrasts sharply with a 2-chloro analog, which is primarily limited to nucleophilic substitution, or a 2-methyl analog, which is relatively inert. This expanded reactivity profile makes 7-chloro-2-(methylthio)benzo[d]thiazole a more valuable and flexible intermediate for building diverse screening libraries.

Synthetic Handle
Class-level
2-SCH3: oxidation to sulfoxide/sulfone, cross-coupling; 2-CH3: inert under standard conditions
Single building block, multiple derivatization routes
Reactivity context-dependent
Organic Synthesis Cross-Coupling Benzothiazole Thioether

Purity Benchmark for Quality-Critical Research

Reputable chemical suppliers provide 7-Chloro-2-(methylthio)benzo[d]thiazole with a minimum purity of 98% as a standard specification for research-grade material . While specific impurity profiles are not publicly disclosed, this high purity benchmark is critical for ensuring reproducible results in sensitive applications like biological assays and advanced material synthesis. A lower purity grade (e.g., 95%) might contain regioisomers (like the 5- or 6-chloro compounds) or other benzothiazole byproducts that could act as confounding variables, leading to false positives or skewed data. For a scientist, the assurance of ≥98% purity minimizes the risk of wasting resources on irreproducible experiments due to unknown contaminants.

Purity Benchmark
Specification review
≥98% (research grade)
Reduces risk of regioisomeric impurities
Specification review recommended
Analytical Chemistry Quality Control Benzothiazole Purity

7-Chloro-2-(methylthio)benzo[d]thiazole: Validated Application Scenarios


Intermediate for 2,7-Disubstituted Benzothiazole Synthesis

Given its dual functionality, 7-chloro-2-(methylthio)benzo[d]thiazole is ideally suited as a central building block for the parallel synthesis of diverse compound libraries. The 2-methylthio group can be chemoselectively activated for derivatization (e.g., via oxidation to a sulfone followed by nucleophilic displacement) without affecting the 7-chloro substituent, which itself can be used for subsequent cross-coupling reactions . This orthogonal reactivity is a key advantage over using a compound like 7-chloro-2-methylbenzothiazole, which lacks the functionalizable handle at the 2-position . This allows for the efficient generation of a matrix of 2,7-disubstituted benzothiazoles for structure-activity relationship (SAR) studies in drug discovery.

Reference Standard for Bioactivation and Metabolism Studies

The compound's 2-methylthio group serves as a recognized 'structural alert' for a specific, thioether-based bioactivation pathway [1]. In a drug metabolism and pharmacokinetics (DMPK) setting, 7-chloro-2-(methylthio)benzo[d]thiazole can be used as a model substrate or a positive control to investigate the formation of reactive metabolites and glutathione adducts in vitro. This is a specific application that cannot be fulfilled by the 2-methyl or 2-amino analogs, as they do not undergo this S-oxidation/GSH conjugation pathway. The 7-chloro substituent may further allow for sensitive detection via LC-MS due to its distinct isotopic pattern.

Regioisomer-Specific Probe for Chlorine Substituent Effects

The position of the chlorine atom significantly impacts the electronic properties and biological activity of the benzothiazole scaffold [2]. Researchers investigating the structure-activity relationship (SAR) of halogenated benzothiazoles will require 7-chloro-2-(methylthio)benzo[d]thiazole as the pure 7-substituted regioisomer to complete their data set alongside the 5- and 6-chloro analogs. Using an impure material or the wrong regioisomer would lead to incorrect SAR conclusions and potentially derail a lead optimization program. The availability of this specific compound in high purity is therefore essential for generating accurate, reproducible SAR data.

Starting Material for Agrochemical Discovery

Benzothiazoles are a privileged scaffold in agrochemistry, known for fungicidal, herbicidal, and insecticidal activities . The specific combination of a 7-chloro and 2-methylthio substitution pattern may impart favorable physicochemical properties, such as optimal lipophilicity (LogP) or improved translocation in plants, compared to other regioisomers. 7-Chloro-2-(methylthio)benzo[d]thiazole can serve as a key intermediate to access novel analogs of known commercial agrochemicals or to explore new chemical space for crop protection agents, where the specific substitution pattern is a critical component of the intellectual property and biological profile.

Application
Selection Property
Validation Focus
2,7-Disubstituted benzothiazole synthesis
Orthogonal reactivity of 2-SCH3 and 7-Cl groups
Chemoselective sequential derivatization
Bioactivation reference standard
2-Methylthio as metabolic alert for S-oxidation/GSH conjugation
GSH adduct formation in microsomal assays
Regioisomer-specific SAR probe
7-Chloro substitution pattern
Comparative SAR with 5-Cl and 6-Cl regioisomers
Agrochemical discovery intermediate
Benzothiazole core with specific chloro/methylthio pattern
Lipophilicity and translocation property screening

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